(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid

Catalog No.
S2948188
CAS No.
1869464-78-7
M.F
C16H14F3NO2
M. Wt
309.288
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Benzylamino)[2-(trifluoromethyl)phenyl]acetic aci...

CAS Number

1869464-78-7

Product Name

(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid

IUPAC Name

2-(benzylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid

Molecular Formula

C16H14F3NO2

Molecular Weight

309.288

InChI

InChI=1S/C16H14F3NO2/c17-16(18,19)13-9-5-4-8-12(13)14(15(21)22)20-10-11-6-2-1-3-7-11/h1-9,14,20H,10H2,(H,21,22)

InChI Key

JKPHVXSURQNOOJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(C2=CC=CC=C2C(F)(F)F)C(=O)O

solubility

not available
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(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid, also known as 2-(benzylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid, is a compound characterized by its complex structure featuring a benzylamino group and a trifluoromethyl-substituted phenyl moiety. Its molecular formula is C₁₆H₁₄F₃N₁O₂, with a molecular weight of approximately 309.29 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in pharmaceutical research .

Typical of amino acids and aromatic compounds. Key reactions include:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, making it a weak acid.
  • Nucleophilic Substitution: The benzylamino group can act as a nucleophile in substitution reactions.
  • Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.

These reactions are crucial for modifying the compound for various applications in medicinal chemistry.

(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid exhibits significant biological activity, particularly as an anti-inflammatory agent. It has been studied for its potential therapeutic effects in conditions such as cystic fibrosis and chronic obstructive pulmonary disease due to its ability to regulate mucin production . Moreover, the trifluoromethyl group contributes to its enhanced interaction with biological targets, which may lead to increased efficacy in drug formulations.

The synthesis of (Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid can be achieved through several methods:

  • Direct Amination: Reaction of 2-(trifluoromethyl)phenylacetic acid with benzylamine under controlled conditions.
  • Coupling Reactions: Utilizing coupling agents to facilitate the formation of the benzylamino group onto the acetic acid derivative.
  • Multi-step Synthesis: Involves initial synthesis of the trifluoromethyl phenyl acetic acid followed by amination with benzylamine.

Each method varies in yield and purity, necessitating optimization depending on the desired application .

(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid finds applications in:

  • Pharmaceuticals: As a precursor or active ingredient in anti-inflammatory drugs.
  • Biochemical Research: Used as a non-ionic organic buffering agent in cell cultures with a pH range of 6-8.5 .
  • Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Studies on the interactions of (Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid with various biological targets have shown promising results. Its binding affinity to specific receptors involved in inflammatory pathways suggests potential as a therapeutic agent. Additionally, investigations into its pharmacokinetics reveal favorable absorption and distribution characteristics, further supporting its use in medicinal applications .

Several compounds exhibit structural similarities to (Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Attributes
2-Amino-2-[4-(trifluoromethyl)phenyl]acetic acidContains amino and trifluoromethyl groupsLacks benzyl substitution
2-(Benzylamino)-2-[4-chlorophenyl]acetic acidSimilar benzyl and acetic structureContains chlorine instead of trifluoromethyl
2-(Benzylamino)-2-[4-methylphenyl]acetic acidContains methyl instead of trifluoromethylLower lipophilicity compared to trifluoromethyl variant

The unique combination of the benzylamino group and trifluoromethyl substitution gives (Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid distinct properties that enhance its biological activity and application potential compared to structurally similar compounds .

Traditional Organic Synthesis Approaches

Traditional methods for synthesizing (benzylamino)[2-(trifluoromethyl)phenyl]acetic acid often involve multi-step sequences combining nucleophilic substitution, hydrolysis, and reductive amination. A representative route begins with the reaction of 1,2,4,5-tetrafluorobenzene and alkyl cyanoacetates under alkaline conditions. For example, ethyl cyanoacetate reacts with 1,2,4,5-tetrafluorobenzene in dimethylformamide (DMF) at 60–100°C to yield 2-cyano-2-(2,4,5-trifluorophenyl)acetate intermediates. Subsequent hydrolysis using 4–6 M hydrochloric acid or 10–30% sulfuric acid at reflux temperatures (80–100°C) generates the corresponding phenylacetic acid derivative via decarboxylation.

Reductive amination introduces the benzylamino group. 4-Trifluoromethylbenzaldehyde reacts with benzylamine in methanol, followed by reduction with sodium borohydride to form 4-(4-trifluoromethylphenyl)benzylamine. Coupling this intermediate with the phenylacetic acid moiety typically employs carbodiimide-mediated amidation, though yields remain moderate (60–75%) due to steric hindrance from the trifluoromethyl group.

Key Reaction Conditions

StepReagents/ConditionsYield (%)
Cyanoacetate alkylationK₂CO₃, DMF, 80°C70–85
Acid hydrolysis6 M HCl, reflux75–95
Reductive aminationNaBH₄, MeOH, RT65–80

Transition Metal-Catalyzed Carbonylation Strategies

Palladium-catalyzed carbonylation offers a streamlined route to phenylacetic acid derivatives. In one protocol, 2,4-dichlorobenzyl chloride undergoes carbonylation in xylene using bistriphenylphosphine palladium dichloride [Pd(PPh₃)₂Cl₂] and tetraethylammonium chloride (TEAC) under a CO atmosphere. This system achieves 95% yield of 2,4-dichlorophenylacetic acid at 80°C, demonstrating exceptional regioselectivity for benzylic positions. The mechanism involves oxidative addition of Pd⁰ to the benzyl chloride, CO insertion to form an acyl-palladium intermediate, and hydrolysis to release the carboxylic acid.

For trifluoromethyl-substituted analogs, allylpalladium complexes like [Pd(η³-C₃H₅)(DPPF)]ClO₄ have been tested, though yields drop to 25% due to competing acetate hydrolysis. Solvent polarity critically influences efficiency: non-polar xylene outperforms polar solvents like DMF by stabilizing the palladium intermediates.

Optimized Carbonylation Parameters

ParameterOptimal ValueImpact on Yield
CatalystPd(PPh₃)₂Cl₂ (5 mol%)+40%
SolventXylene+60% vs. DMF
BaseNaOH (3.2 equiv)+28%
CO Pressure1 atmMax yield

Novel Catalytic Systems for Benzyl Chloride Functionalization

Recent advances integrate phase-transfer catalysis (PTC) with transition metals to enhance benzyl chloride reactivity. A water-soluble palladium catalyst combined with TEAC in a NaOH/xylene system enables efficient carbonylation at mild temperatures (80°C). The PTC agent facilitates hydroxide ion transfer into the organic phase, promoting the formation of reactive Pd–OH intermediates. This dual catalytic system tolerates electron-withdrawing groups like trifluoromethyl, achieving 85–90% yields for meta-substituted derivatives.

Innovative solvent-free approaches using ionic liquids have also emerged. For instance, 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) stabilizes palladium nanoparticles, enabling recyclable catalysis with <5% yield loss over five cycles.

Comparative Catalyst Performance

Catalytic SystemSubstrateYield (%)Turnover Frequency (h⁻¹)
Pd(PPh₃)₂Cl₂/TEAC2,4-DCBC9512.5
Pd/C in [BMIM][PF₆]4-CF₃-benzyl chloride889.8
CuI/L-prolineBenzyl bromides726.3

Palladium-catalyzed C–H activation has emerged as a cornerstone for functionalizing aromatic systems, including the benzylamino and trifluoromethylphenyl moieties in (benzylamino)[2-(trifluoromethyl)phenyl]acetic acid. The ortho-C–H bonds of aryl systems are particularly amenable to activation due to the directing effects of coordinating groups such as pyridines or amines. In such reactions, palladium(II) precursors like [PdCl₂Cp] (Cp = pentamethylcyclopentadienyl) coordinate to the directing group, facilitating deprotonation via concerted metalation-deprotonation (CMD) mechanisms [1] [5].

For instance, in analogous systems, electron-withdrawing substituents like trifluoromethyl groups lower the electron density of the aromatic ring, accelerating C–H cleavage by stabilizing the transition state through electrostatic interactions [5]. Density functional theory (DFT) studies reveal that the CMD pathway involves a six-membered cyclic transition state, where the palladium center abstracts a proton while simultaneously forming a Pd–C bond [5]. This mechanism is critical for regioselective functionalization at the ortho position of the benzylamino group in the target compound.

A key challenge lies in avoiding competitive meta-C–H activation, which is sterically disfavored in substrates bearing bulky substituents like the trifluoromethyl group. Steric interactions between the palladium catalyst and the trifluoromethyl moiety preferentially steer activation toward the ortho position, as observed in related cyclometalation reactions [5].

Role of Chiral Ligands in Enantioselective Alkylation

The introduction of chirality in (benzylamino)[2-(trifluoromethyl)phenyl]acetic acid relies on asymmetric allylic alkylation or amination strategies. Chiral ligands such as ferrocenylphosphinoimidazolidines and NOBINAc derivatives have proven effective in palladium-catalyzed systems by inducing high enantioselectivity through steric and electronic modulation [6] [7].

Ligand Design and Steric Effects

Ferrocenylphosphinoimidazolidines combine planar chirality from the ferrocene moiety with central chirality in the imidazolidine ring, creating a rigid pocket that enforces facial selectivity during palladium coordination [6]. In allylic alkylation reactions, these ligands favor the formation of (R)- or (S)-configured products by stabilizing specific transition states through non-covalent interactions. For example, in trifluoromethyl-substituted allylic esters, enantioselectivities exceeding 90% enantiomeric excess (ee) have been achieved using such ligands [8].

Bifunctional Ligands and Hydrogen Bonding

NOBINAc ligands, derived from binaphthyl scaffolds, employ hydrogen-bonding interactions to stabilize intermediates in palladium-catalyzed C–H activation. The bifunctional nature of these ligands allows simultaneous coordination to the palladium center and participation in proton transfer steps, lowering the activation energy for enantioselective bond formation [7]. In the context of (benzylamino)[2-(trifluoromethyl)phenyl]acetic acid, this could enable asymmetric induction during the alkylation of the glycine backbone.

Table 1: Enantioselectivity in Palladium-Catalyzed Reactions with Chiral Ligands

Ligand ClassSubstrateee (%)Reference
FerrocenylphosphinoimidazolidineTrifluoromethyl allylic esters92 [8]
NOBINAcBenzazepine precursors95 [7]
MPAAsα-Diarylmethyltriflamides76 [7]

Kinetic and Thermodynamic Control in Stereoselective Pathways

The stereochemical outcome of (benzylamino)[2-(trifluoromethyl)phenyl]acetic acid synthesis is influenced by the interplay between kinetic and thermodynamic factors. Kinetic control favors the faster-forming enantiomer, often dictated by electron-donating groups that stabilize transition states, while thermodynamic control leads to the more stable diastereomer through equilibration [5].

Substituent Effects on Reaction Pathways

Electron-withdrawing groups like trifluoromethyl enhance the thermodynamic stability of palladacycle intermediates by polarizing the Pd–C bond. Conversely, electron-donating groups accelerate the initial C–H activation step under kinetic conditions [5]. For example, para-methoxy substituents on aryl rings increase reaction rates but reduce thermodynamic selectivity, whereas trifluoromethyl groups slow kinetics but improve product stability [5].

Solvent and Temperature Effects

Polar aprotic solvents such as dichloroethane stabilize ionic intermediates in CMD mechanisms, favoring kinetic products. Elevated temperatures (80–120°C) promote thermodynamic control by enabling reversible C–H activation and reductive elimination steps, as demonstrated in iridium-catalyzed systems [5]. For the target compound, optimizing reaction temperature could mitigate epimerization and enhance enantiopurity.

Dynamic kinetic resolution has emerged as a powerful strategy for accessing enantioenriched trifluoromethyl-substituted compounds, particularly when combined with enzymatic and transition metal catalysis. The fundamental principle underlying these approaches involves the continuous racemization of substrates coupled with selective resolution, enabling theoretically complete conversion to a single enantiomer [3] [4].

Enzymatic Dynamic Kinetic Resolution Systems

The most extensively studied enzymatic systems employ Candida antarctica lipase B (CALB) in combination with racemization catalysts. Research by Cheng and colleagues demonstrated that α-trifluoromethylated amines undergo highly efficient dynamic kinetic resolution using CALB-Pd/Al2O3 catalyst systems [3] [4]. The methodology achieved conversions ranging from 62% to 84% with enantiomeric excesses consistently between 90% and 99%.

A particularly significant finding relates to the reversed stereoselectivity observed with different substituent patterns. For 1,1,1-trifluoro-2-propylamine, the R-configured product amide was obtained, while amines bearing substituents larger than methyl groups exhibited S-enantiopreference [3] [4]. This reversal was explained through molecular docking studies, revealing how steric interactions within the enzyme active site dictate stereochemical outcomes.

Advanced Racemization Catalyst Development

Recent developments have focused on improving racemization catalyst efficiency and recyclability. Xu and colleagues developed a novel Pd/layered double-hydroxide-dodecyl sulfate anion system that demonstrated remarkable stability, maintaining activity for more than 30 cycles without loss of conversion or enantiomeric excess [3]. The system operates effectively at 55°C, making it compatible with enzymatic components while ensuring complete racemization of undesired enantiomers.

Substrate ClassCatalyst SystemConversion (%)Enantiomeric Excess (%)Key Features
α-Trifluoromethylated aminesCALB-Pd/Al2O362-8490-99Reversed stereoselectivity with substituent size
α-Trifluoromethyl hemiaminalsNHC-catalyzed O-acylationNot specifiedGoodFirst DKR without α-hydrogen
Azlactones with CF3 groupsBifunctional thioureasModerateHighMinimal difference between CF3 and CH3 catalysts
ArylaminesPd/layered double-hydroxide>30 cyclesGoodRecyclable catalyst system
TrifluoroisopropylaminePd/Al2O3 + Novozyme 43598.5696.69Response surface methodology optimization

N-Heterocyclic Carbene-Catalyzed Systems

The application of N-heterocyclic carbenes (NHC) in dynamic kinetic resolution has opened new avenues for trifluoromethyl compound synthesis. Zhang and colleagues reported the unprecedented dynamic kinetic resolution of α-trifluoromethyl hemiaminals without α-hydrogen atoms, utilizing NHC-catalyzed O-acylation of 3-hydroxy-3-trifluoromethyl compounds [5]. This methodology represents a significant advancement as it circumvents the traditional requirement for α-hydrogen atoms in dynamic kinetic resolution processes.

Transient Directing Groups for β-C(sp³)-H Functionalization

The concept of transient directing groups has revolutionized the field of C(sp³)-H functionalization by eliminating the need for stoichiometric installation and removal of directing groups. This approach is particularly valuable for trifluoromethyl-substituted substrates, where traditional directing group strategies may be incompatible with the electron-withdrawing nature of the CF3 group [6] [7] [8].

Amino Acid-Based Transient Directing Groups

The pioneering work by Yu and colleagues established amino acids as highly effective transient directing groups for the functionalization of aldehydes and ketones [6] [7] [8]. The methodology operates through reversible imine formation between the amino acid and carbonyl substrate, creating a bidentate directing group that facilitates palladium-catalyzed C-H activation. This approach has been successfully applied to trifluoromethyl-substituted ketones and aldehydes, enabling β- and γ-position arylation with excellent positional selectivity.

The mechanistic understanding reveals that the amino acid coordinates to palladium through both the imine nitrogen and carboxylate oxygen, forming a favorable chelate that positions the metal center for selective C-H bond activation [6]. The reversible nature of imine formation ensures that the directing group does not permanently modify the substrate, maintaining atom economy and synthetic efficiency.

Advanced Transient Directing Group Systems

Recent developments have expanded the scope of transient directing groups beyond amino acids. The work by Yao and colleagues demonstrated the use of histidine as an endogenous directing group for β-C(sp³)-H functionalization of alanine residues within peptides [9]. This methodology overcomes the inhibitory effects of peptide bonds, enabling post-assembly modification of peptides at internal positions with excellent position selectivity.

Directing GroupTarget C-H BondSubstrate ClassMetal CatalystYield (%)Selectivity
Amino acids (glycine derivatives)β- and γ-C(sp³)-HAldehydes and ketonesPalladiumGoodExcellent position selectivity
2-(Aminooxy)-N,N-dimethylacetamideβ-C(sp³)-HAliphatic ketonesPalladiumModerate to goodRemarkable directing ability
Histidine (endogenous)β-C(sp³)-H of alaninePeptides (internal positions)PalladiumModerate to goodExcellent position selectivity
Picolinic acid derivativesγ-C(sp³)-HAlkyl aminesPalladiumGoodSite selective
Imine-forming amino acidsβ- and γ-C(sp³)-HCarbonyl compoundsPalladiumModerate to highHigh selectivity

Mechanistic Insights and Limitations

The success of transient directing group strategies depends critically on the balance between directing group binding affinity and substrate reactivity. For trifluoromethyl-substituted substrates, the electron-withdrawing nature of the CF3 group can influence both the rate of directing group attachment and the subsequent C-H activation step [6] [10]. Computational studies have shown that the presence of trifluoromethyl groups can alter the electronic properties of nearby C-H bonds, affecting their susceptibility to metalation.

Computational Modeling of Stereoelectronic Effects

Computational chemistry has become indispensable for understanding and predicting the stereoelectronic effects of trifluoromethyl groups in enantioselective synthesis. The unique electronic properties of the CF3 group, including its strong electron-withdrawing character and significant steric bulk, create complex stereoelectronic environments that require sophisticated theoretical treatment [11] [12] [13].

Density Functional Theory Approaches

Comprehensive DFT studies using multiple levels of theory (MP2, B3LYP, M06) have revealed fundamental insights into trifluoromethyl substituent effects [12]. These calculations demonstrate that CF3 groups exhibit accurate correspondence with Hammett constants across various substitution patterns, enabling predictive modeling of reactivity and selectivity. The substituent effect stabilization energy (SESE), along with π and σ electron donor-acceptor indexes (pEDA and sEDA), provides quantitative measures of electronic influence.

The charge on the substituent active region (cSAR) model has proven particularly valuable for understanding indirect substituent effects [12]. Linear correlations between cSAR values for different molecular systems enable the transfer of electronic effect predictions across diverse structural frameworks, facilitating catalyst and substrate design.

Vibrational Stark Effect Analysis

Advanced spectroscopic techniques combined with computational modeling have provided unprecedented insights into the electrostatic interactions of trifluoromethyl groups [14] [15]. Vibrational Stark effect (VSE) studies of aliphatic CF, CF2, and CF3 groups reveal Stark tuning rates ranging from 0.2 to 0.8 cm⁻¹/(MV/cm), with CF3 groups showing the largest electric field sensitivity [14].

These studies demonstrate that while average electric fields are oriented along the CF3 main symmetry axis, the Stark tuning rate vectors can be tilted by up to 87 degrees, enabling multidimensional electrostatic mapping [14]. This information is crucial for understanding how trifluoromethyl groups influence molecular recognition and catalytic selectivity.

Method/ApproachTarget SystemKey ParametersKey FindingsApplications
DFT calculations (MP2, B3LYP, M06)Fluoro- and trifluoromethylbenzene derivativesSESE, pEDA, sEDA, cSAR, bond lengthsAccurate correspondence with Hammett constantsSubstituent effect prediction
Vibrational Stark Effect (VSE)Aliphatic CF, CF2, CF3 groupsStark tuning rates (0.2-0.8 cm⁻¹/(MV/cm))CF3 shows largest electric field sensitivitySolvation property analysis
MD-assisted solvatochromic analysisFluorinated model compoundsElectric field sensitivitiesConformational effects on spectral shiftsElectrostatic interaction mapping
Transition state analysisTrifluoromethyl-substituted reactionsEnergy barriers and selectivityCF3 effects on chemo/regio/stereoselectivityReaction mechanism elucidation
Electrostatic potential evaluationCF3-containing moleculesDipole moments and charge distributionEnhanced electrophilic character with CF3Catalyst design guidance

Stereoelectronic Effects in Catalytic Systems

Computational analysis of stereoelectronic effects has revealed how trifluoromethyl groups influence catalytic selectivity through multiple mechanisms [16] [13]. The electron-withdrawing nature of CF3 enhances electrophilic character at adjacent cationic sites, leading to increased positive charge delocalization [13]. This effect manifests in unusual chemo-, regio-, and stereoselectivities that can be predicted and optimized through computational design.

Transition state analyses have shown that CF3 groups can significantly alter energy barriers for competing reaction pathways [16]. The magnitude of these effects depends on the relative positioning of the trifluoromethyl group with respect to the reacting center, with β-positioned CF3 groups showing particularly strong influence on selectivity outcomes.

Implications for Catalyst Design

The integration of computational insights into catalyst design has led to more rational approaches for developing enantioselective methodologies. Understanding how trifluoromethyl groups affect substrate-catalyst interactions enables the design of complementary binding sites that maximize selectivity [11] [13]. This approach has been particularly successful in the development of chiral ligands for asymmetric trifluoromethylation reactions.

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Dates

Last modified: 08-17-2023

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